5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine is a chemical compound with the molecular formula C6H4Br2O2S It is known for its unique structure, which includes a thieno ring fused with a dithiine ring, and two bromine atoms at positions 5 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine typically involves the bromination of 2,3-dihydrothieno[3,4-b][1,4]dithiine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or methanol. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the parent thieno[3,4-b][1,4]dithiine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2,3-dihydrothieno[3,4-b][1,4]dithiine.
Scientific Research Applications
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine has several scientific research applications:
Materials Science: It is used as a monomer in the synthesis of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT), which are used in electrochromic devices.
Organic Electronics: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and polymer field-effect transistors (FETs).
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine primarily involves its ability to participate in polymerization reactions. The bromine atoms facilitate the formation of reactive intermediates, which can then undergo polymerization to form conductive polymers. These polymers exhibit unique electronic properties due to the conjugated structure of the thieno[3,4-b][1,4]dithiine backbone.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3,4-ethylenedioxythiophene (DBEDOT): Similar in structure but with an ethylenedioxy group instead of a dithiine ring.
3,4-Ethylenedithiothiophene (EDTT): Contains an ethylenedisulfanyl group instead of bromine atoms.
Uniqueness
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine is unique due to the presence of both bromine atoms and the dithiine ring, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conductive polymers and other advanced materials.
Properties
Molecular Formula |
C6H4Br2S3 |
---|---|
Molecular Weight |
332.1 g/mol |
IUPAC Name |
5,7-dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine |
InChI |
InChI=1S/C6H4Br2S3/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2 |
InChI Key |
ZGMKNAXQTFUEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(SC(=C2S1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.